Lexipafant, also known by its chemical identifiers BB-882 and Zacutex, is a synthetic compound classified as a potent and selective antagonist of platelet-activating factor (PAF) receptors. Developed in the 1990s by British Biotech, it was initially explored for various medical applications, including the treatment of acute pancreatitis and HIV-associated neurocognitive disorders. Despite promising early results, clinical trials ultimately failed to demonstrate significant improvements in survival rates for acute pancreatitis patients, leading to its discontinuation as a therapeutic agent but maintaining its relevance in pharmacological research as a model PAF inhibitor .
The synthesis of Lexipafant involves multiple steps that incorporate various chemical precursors and reagents. While specific proprietary methods may not be publicly detailed, the synthesis is typically characterized by:
The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for biological testing .
Lexipafant has a complex molecular structure characterized by the following features:
The molecular geometry can be analyzed using computational chemistry methods such as molecular docking studies, which reveal insights into how Lexipafant interacts at the atomic level with target receptors .
Lexipafant participates in several chemical reactions primarily related to its role as a receptor antagonist:
The pharmacokinetics of Lexipafant suggest that it has a moderate half-life, allowing for sustained receptor inhibition during therapeutic applications .
Lexipafant exerts its pharmacological effects by selectively antagonizing PAF receptors. The mechanism can be summarized as follows:
Lexipafant has been primarily studied for its potential applications in:
Lexipafant (chemical name: (±)-2-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-N,N-dimethylpropanamide; CAS: 139133-26-9) is a synthetic heterocyclic compound with the molecular formula C₂₃H₃₀N₄O₄S and a molecular weight of 458.57 g/mol [2]. Its molecular structure features a thienotriazolodiazepine core linked to a dimethylpropanamide group via a chlorophenyl substituent. This architecture enables high-affinity, competitive binding to the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR) [5] [8]. The imidazole heterocycle acts as a hydrogen bond acceptor, mimicking the sn-2 acetyl group of native PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), while the sulfonamide group enhances receptor affinity through hydrophobic interactions within the transmembrane domains [3] [8]. Lexipafant exhibits 50-fold greater affinity for human platelet PAFR than endogenous PAF itself (Kᵢ ~5 nM vs. ~250 nM for PAF), attributed to its rigid, bulky structure that sterically hinders receptor activation [5] [9].
Table 1: Structural Comparison of Lexipafant with Representative PAF Antagonists
Compound | Chemical Class | Key Structural Features | PAFR Binding Affinity (Kᵢ) |
---|---|---|---|
Lexipafant (BB-882) | Synthetic heterocycle | Imidazole core, sulfonamide linker, chlorophenyl | 5 nM |
BN52021 (Ginkgolide B) | Natural terpenoid | Lactone rings, hydroxyl groups | 3.6 μM |
WEB2086 | Nitrogen heterocycle | Tetrahydrofuran, azepine ring | 200 nM |
CV-3988 | PAF analogue | Glycerol backbone, phosphocholine moiety | 480 nM |
Lexipafant functions as a competitive antagonist by occupying the PAF binding pocket on PAFR without inducing conformational changes required for G-protein coupling [3] [5]. Upon binding, it blocks PAF-induced activation of phospholipase Cβ (PLCβ), preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [5] [10]. This inhibition was demonstrated in washed rabbit platelet assays, where lexipafant (IC₅₀: 0.1 μM) suppressed PAF-mediated aggregation more potently than natural antagonists like BN52021 (IC₅₀: 3.6 μM) [3] [8]. Consequently, lexipafant disrupts two critical downstream pathways:
PAF receptor antagonism by lexipafant indirectly suppresses transcription factors nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which regulate cytokine gene expression [4] [7]. In a double-blind clinical trial of 290 acute pancreatitis patients, lexipafant infusion (100 mg/24h) significantly accelerated the reduction of serum cytokines compared to placebo:
Table 2: Impact of Lexipafant on Cytokine Levels in Experimental Models
Study Model | Treatment Regimen | Cytokine Reduction | Mechanistic Insight |
---|---|---|---|
Murine acute pancreatitis | Lexipafant 25 mg/kg i.p. | TNF-α: 65%; IL-1β: 60% | Blocked NF-κB nuclear translocation |
Human endothelial cells | Lexipafant 1 μM | IL-8 secretion: 75% | Inhibited AP-1 binding to IL-8 promoter |
Clinical trial (AP patients) | Lexipafant 100 mg/24h i.v. | IL-6: 35% (24h); IL-8: 48% (72h) | Correlated with reduced E-selectin expression |
This cytokine suppression occurs via two mechanisms:
Lexipafant disrupts PAF-mediated neutrophil chemotaxis, adhesion, and oxidative burst through dual pathways:
Furthermore, lexipafant preserves endothelial barrier integrity by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7